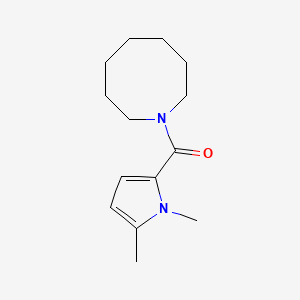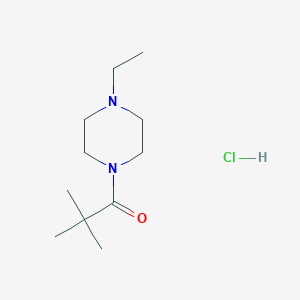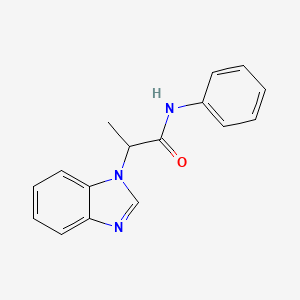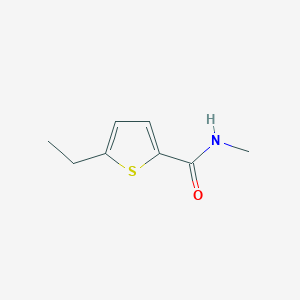
5-ethyl-N-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N-methylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiophene, which is a heterocyclic compound that contains a five-membered ring consisting of four carbon atoms and one sulfur atom. The addition of the carboxamide and ethyl groups to thiophene enhances its chemical properties and makes it more suitable for various applications.
Applications De Recherche Scientifique
5-ethyl-N-methylthiophene-2-carboxamide has potential applications in various scientific research fields. One of the most promising applications is in the development of new drugs. The compound has been shown to exhibit significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 5-ethyl-N-methylthiophene-2-carboxamide is not fully understood. However, it is believed to work by interfering with the DNA replication process in cancer cells, leading to cell death. The compound also inhibits the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity in normal cells, indicating that it is a promising candidate for further development as a drug. The compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-ethyl-N-methylthiophene-2-carboxamide is its high yield and purity. This makes it easier to work with in lab experiments. However, one limitation is that the compound is relatively new, and there is still much to be learned about its properties and potential applications.
Orientations Futures
There are several potential future directions for research on 5-ethyl-N-methylthiophene-2-carboxamide. One area of interest is in the development of new drugs for cancer treatment. Further studies are needed to fully understand the mechanism of action of the compound and to optimize its chemical properties for use as a drug. Another potential direction is in the development of new antibiotics. The compound has been shown to have antimicrobial properties, and further research could lead to the development of new antibiotics to combat antibiotic-resistant bacteria. Additionally, the compound's anti-inflammatory properties could be explored further for the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 5-ethyl-N-methylthiophene-2-carboxamide involves the reaction of ethyl isocyanate with 5-ethyl-2-thiophenecarboxylic acid in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of methylamine. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Propriétés
IUPAC Name |
5-ethyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-3-6-4-5-7(11-6)8(10)9-2/h4-5H,3H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGGUHJZYRZISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea](/img/structure/B7504136.png)
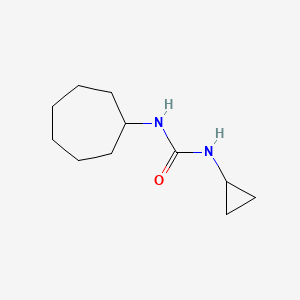
![5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504155.png)
![N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504156.png)
![N-[4-methoxy-3-(pyridin-4-ylmethoxy)phenyl]-3-phenylpropanamide](/img/structure/B7504157.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7504168.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7504184.png)
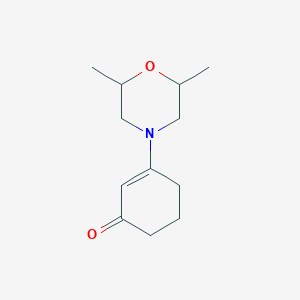
![2-[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]sulfanylpropanoic acid](/img/structure/B7504193.png)
